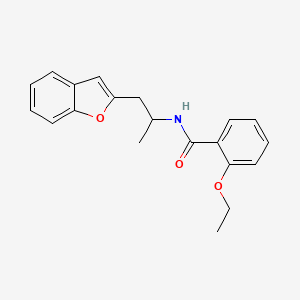

![molecular formula C23H17F2NO3S B3002363 1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1326942-08-8](/img/structure/B3002363.png)

1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the copper-catalyzed C-3 benzylation of quinoxalin-2(1H)-ones with benzylsulfonyl hydrazides is an innovative approach to introduce benzyl groups into the quinoline framework . This method utilizes CuCN as a catalyst and DTBP as an oxidant to yield 3-benzylquinoxalin-2(1H)-ones. Similarly, the synthesis of 2-benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one through S-arylation demonstrates a simple procedure with high conversion rates and short reaction times . These methods highlight the versatility and efficiency of synthesizing substituted quinoline derivatives, which could be applicable to the synthesis of the compound of interest.

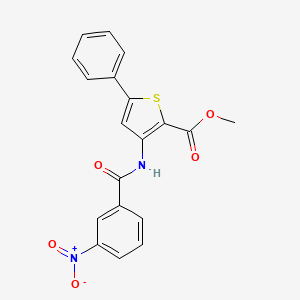

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The crystal structure and Hirshfeld surface analysis of a new quinazolin-4-one derivative provide detailed information about the molecular conformation and intermolecular interactions . The empirical formula, crystal system, space group, and unit cell parameters are determined, and the structure is solved and refined. Such structural analyses are essential for understanding the molecular geometry and electronic properties of quinoline derivatives, which are likely to be similar for the compound "1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one".

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are important for their functionalization and application. The synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives via a three-component, one-pot synthesis demonstrates the reactivity of quinoline compounds under solvent-free conditions . Additionally, the conversion of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones to o-quinodimethanes and their subsequent cycloaddition reactions show the potential for quinoline derivatives to participate in complex chemical transformations . These reactions are indicative of the types of chemical processes that the compound "1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The synthesis and characterization of quinoline-3-carbaldehyde hydrazones reveal information about their stability and reactivity . The in vitro cytotoxic properties of these compounds against human tumor cell lines also provide insights into their potential medicinal applications. The physical properties such as solubility, melting point, and stability, as well as the chemical properties like reactivity and biological activity, are important factors to consider when analyzing quinoline derivatives.

Aplicaciones Científicas De Investigación

Synthetic Cannabinoid Receptor Agonists and Analytical Profiles

1-Benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one has been studied for its role in synthetic cannabinoid receptor agonists (SCRAs). Brandt et al. (2020) characterized a group of SCRAs, including those with structures based on quinolin-8-yl esters, highlighting their importance in forensic and clinical investigations. This research contributes to understanding the emergence of new psychoactive substances and their implications in drug enforcement and public health (Brandt, Kavanagh, Westphal, Dreiseitel, Dowling, Bowden, & Williamson, 2020).

Quinolinone Compounds in Various Fields

Michelini et al. (2019) focused on the properties of quinolinones, a class of organic compounds, and their applications. Quinolinones, including 1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one, are valuable in pharmacy, medicine, physics, and engineering. Their study provides insights into the molecular structures and potential applications of these compounds (Michelini, Vaz, d’Oliveira, Perez, & Napolitano, 2019).

Metabolic Fate of SCRAs in Clinical Investigations

Richter et al. (2022) explored the in vitro metabolic fate of SCRAs, including 2F-QMPSB and SGT-233, which are related to 1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one. Their research assists in identifying suitable analytical targets for toxicological screenings and understanding drug-drug interactions, crucial for clinical toxicology (Richter, Wagmann, Brandt, & Meyer, 2022).

Synthesis and Molecular Structure Analysis

Several studies have explored the synthesis and molecular structure of compounds related to 1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one. For example, Xia et al. (2016) investigated the sulfonylation of aminoquinolines, contributing to greener and more efficient chemical processes (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).

Propiedades

IUPAC Name |

1-benzyl-6,7-difluoro-3-(3-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2NO3S/c1-15-6-5-9-17(10-15)30(28,29)22-14-26(13-16-7-3-2-4-8-16)21-12-20(25)19(24)11-18(21)23(22)27/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHCNWYGZRPBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3002282.png)

![ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B3002283.png)

![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)

![2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3002286.png)

![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)